molecular formula C24H30N6O2 B2656242 N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898648-81-2

N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2656242
CAS No.: 898648-81-2
M. Wt: 434.544
InChI Key: LAWFFICCTHZNKI-UHFFFAOYSA-N
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Description

N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine: is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its complex structure, which includes a triazine core substituted with butylphenyl, methoxyphenyl, and morpholinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines.

    Substitution Reactions: The introduction of butylphenyl, methoxyphenyl, and morpholinyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to altered biochemical pathways.

    Receptors: Binding to cellular receptors can modulate signal transduction processes.

    DNA/RNA: Interaction with genetic material may influence gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholinyl group, which may result in different biological activities.

    N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(piperidin-4-yl)-1,3,5-triazine-2,4-diamine: Contains a piperidinyl group instead of a morpholinyl group, potentially altering its pharmacological properties.

Uniqueness

The presence of the morpholinyl group in N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine distinguishes it from similar compounds. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it a unique candidate for various applications.

Properties

IUPAC Name

4-N-(4-butylphenyl)-2-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-3-4-6-18-9-11-19(12-10-18)25-22-27-23(26-20-7-5-8-21(17-20)31-2)29-24(28-22)30-13-15-32-16-14-30/h5,7-12,17H,3-4,6,13-16H2,1-2H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWFFICCTHZNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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